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Compound of Interest

Compound Name:
3-Hydroxyquinoline-2-

carbaldehyde

Cat. No.: B8715404 Get Quote

This guide provides a comprehensive technical overview of 3-hydroxyquinoline-2-

carboxaldehyde, a significant heterocyclic building block. It is intended for researchers,

scientists, and professionals in drug development and materials science, offering in-depth

information on its structure, synthesis, characterization, and applications.

Introduction: The Versatility of a Quinoline Scaffold
3-Hydroxyquinoline-2-carboxaldehyde, also known as 3-hydroxy-2-quinolinecarboxaldehyde, is

an organic compound featuring a quinoline core substituted with a hydroxyl group at the 3-

position and a formyl (carboxaldehyde) group at the 2-position. This specific arrangement of

functional groups—a phenol-like hydroxyl group, a reactive aldehyde, and a nitrogen-

containing aromatic system—makes it a valuable and versatile precursor in synthetic organic

chemistry. Its derivatives are explored for their potential in medicinal chemistry, as ligands in

coordination chemistry, and as components in functional materials.

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecule's fundamental properties is critical for its application in

experimental research.

Molecular Formula: C₁₀H₇NO₂[1]
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Molecular Weight: 173.17 g/mol [1]

The structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine

ring. The key functional groups, an aldehyde and a hydroxyl group, are positioned adjacent to

each other on the pyridine ring portion of the quinoline scaffold.

Below is a 2D representation of the molecular structure:

Image Source: PubChem CID 18347802.[1]

Table 1: Key Physicochemical Properties
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Property Value Source

Molecular Formula C₁₀H₇NO₂ PubChem[1]

Molecular Weight 173.17 g/mol PubChem[1]

IUPAC Name
3-hydroxyquinoline-2-

carbaldehyde
PubChem[1]

CAS Number 5374-97-0 PubChem[1]

Canonical SMILES
C1=CC=C2C(=C1)C=C(C(=N2

)C=O)O
PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

XLogP3-AA (Lipophilicity) 2.2 PubChem[1]

Synthesis and Mechanistic Rationale
The synthesis of 3-hydroxyquinoline-2-carboxaldehyde can be approached through several

methods. A prevalent and well-established method is the ortho-formylation of a phenol

derivative, specifically 3-hydroxyquinoline, via the Reimer-Tiemann reaction.[2][3]

The Reimer-Tiemann Reaction: A Self-Validating
Protocol
This reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide

(NaOH), to introduce a formyl group onto an electron-rich aromatic ring, ortho to a hydroxyl

group.[4][5] The choice of this reaction is based on its reliability for ortho-formylation of phenols

and phenol-like substrates, including hydroxyquinolines.[2]

Causality Behind Experimental Choices:

Substrate: 3-Hydroxyquinoline is used as the starting material. Its hydroxyl group activates

the quinoline ring system, making it susceptible to electrophilic aromatic substitution.
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Reagents: Chloroform and a strong base (e.g., NaOH) are essential. The base deprotonates

chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂) species, which is the

key reactive intermediate.[3][4] The base also deprotonates the phenolic hydroxyl group,

forming a phenoxide ion. This greatly enhances the nucleophilicity of the aromatic ring,

directing the attack on the dichlorocarbene.

Solvent System: The reaction is often performed in a biphasic system (aqueous NaOH and

an organic phase) with vigorous stirring or using a phase-transfer catalyst to facilitate

interaction between the reagents.[3][5]

Temperature: Gentle heating (around 60-70 °C) is typically required to initiate the reaction,

which can be exothermic once it begins.[2][5]

Detailed Experimental Protocol
Preparation: Dissolve 3-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium

hydroxide (e.g., 20-40%). The mixture is transferred to a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer.

Reaction Initiation: Heat the solution to approximately 60 °C with vigorous stirring.

Reagent Addition: Add chloroform (excess, ~3-4 equivalents) dropwise to the heated solution

over a period of 1-2 hours. The reaction mixture will typically develop a distinct color.

Reflux: After the addition is complete, continue to stir the mixture at reflux for several hours

(typically 3-5 hours) to ensure the reaction goes to completion.

Workup: Cool the reaction mixture to room temperature. Acidify carefully with a dilute acid

(e.g., HCl) to neutralize the excess base and protonate the product.

Isolation & Purification: The product, which may precipitate upon acidification, can be

isolated by filtration. Further purification can be achieved by recrystallization from a suitable

solvent (e.g., ethanol/water mixture) or by column chromatography.

Synthesis Workflow Diagram
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Caption: Workflow for the Reimer-Tiemann synthesis of 3-hydroxyquinoline-2-carboxaldehyde.
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Spectroscopic Characterization
To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic

techniques is employed. The data presented below are typical expected values for this

structure.

Table 2: Expected Spectroscopic Data

Technique Key Features and Expected Values

¹H NMR

- Aldehyde Proton (-CHO): A singlet appearing

far downfield, typically in the range of δ 9.5-10.5

ppm. - Aromatic Protons: Multiple signals in the

aromatic region (δ 7.0-9.0 ppm), showing

characteristic splitting patterns for the quinoline

ring system. - Hydroxyl Proton (-OH): A broad

singlet, whose chemical shift is variable and

depends on concentration and solvent.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the

downfield region, typically δ 190-200 ppm. -

Aromatic Carbons: Multiple signals between δ

110-160 ppm, corresponding to the ten carbons

of the quinoline ring.

FT-IR (KBr, cm⁻¹)

- O-H Stretch: A broad band around 3200-3400

cm⁻¹ (hydroxyl group). - C=O Stretch: A strong,

sharp band around 1660-1690 cm⁻¹ (aldehyde

carbonyl). - C=N and C=C Stretches: Multiple

bands in the 1500-1620 cm⁻¹ region (aromatic

ring).

Mass Spec. (EI)

- Molecular Ion Peak (M⁺): A prominent peak at

m/z = 173, corresponding to the molecular

weight of the compound.[6] - Fragmentation: A

common fragment at m/z = 145, corresponding

to the loss of the carbonyl group ([M-CO]⁺).[6]

Note: Actual spectral values may vary slightly based on the solvent and instrument used.
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Applications in Research and Development
The unique structure of 3-hydroxyquinoline-2-carboxaldehyde makes it a valuable intermediate

in several scientific fields.

Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug

discovery. The aldehyde group serves as a chemical handle for synthesizing more complex

molecules, such as Schiff bases, which are investigated for their antimicrobial, anticancer,

and anti-inflammatory properties.[7]

Coordination Chemistry: As a bidentate ligand, it readily chelates with a wide range of metal

ions through the hydroxyl oxygen and the quinoline nitrogen.[8] These metal complexes are

studied for their catalytic activity, unique magnetic properties, and potential as therapeutic

agents.[8]

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications at the

aldehyde position can be used to develop chemosensors and fluorescent probes for

detecting specific metal ions or biomolecules.

Conclusion
3-Hydroxyquinoline-2-carboxaldehyde is a foundational building block with significant potential,

underpinned by its well-defined molecular structure and versatile reactivity. A thorough

understanding of its synthesis, particularly through robust methods like the Reimer-Tiemann

reaction, and its comprehensive characterization are essential for its effective use in advanced

scientific research. This guide provides the core technical knowledge required by professionals

to leverage this compound in the development of novel pharmaceuticals, functional materials,

and analytical tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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